molecular formula C25H32N4O3 B11369372 N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11369372
M. Wt: 436.5 g/mol
InChI Key: ZSDCRMDNNVQYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound with a unique structure that combines phenoxy, benzodiazole, and morpholine moieties

Preparation Methods

The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 5-methyl-2-(propan-2-yl)phenol and 1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole.

    Formation of Phenoxy Intermediate: The phenol is reacted with an appropriate halogenating agent to form the phenoxy intermediate.

    Coupling Reaction: The phenoxy intermediate is then coupled with the benzodiazole derivative under suitable conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

    Acylation: The final step involves acylation of the coupled product with acetic anhydride or a similar acylating agent to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for scalability.

Chemical Reactions Analysis

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy or benzodiazole moieties, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can break down the acetamide linkage, yielding the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders due to its benzodiazole structure.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its morpholine moiety, which can mimic certain biological ligands.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including as a catalyst or intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to interact with GABA receptors in the central nervous system, potentially modulating neurotransmitter activity. The morpholine group can enhance binding affinity to certain proteins, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include:

    2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE: Lacks the benzodiazole and morpholine groups, making it less versatile in biological applications.

    N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE: Lacks the phenoxy group, which may reduce its effectiveness in material science applications.

    2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{1-METHYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE: Lacks the morpholine group, potentially affecting its binding affinity in biochemical assays.

The uniqueness of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE lies in its combination of these functional groups, providing a versatile platform for various scientific and industrial applications.

Properties

Molecular Formula

C25H32N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C25H32N4O3/c1-17(2)20-7-5-18(3)13-23(20)32-16-25(30)26-19-6-8-22-21(14-19)27-24(28(22)4)15-29-9-11-31-12-10-29/h5-8,13-14,17H,9-12,15-16H2,1-4H3,(H,26,30)

InChI Key

ZSDCRMDNNVQYNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCOCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.